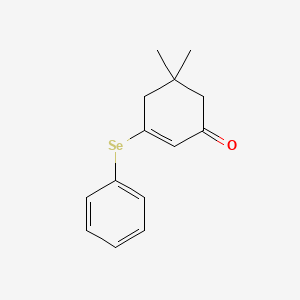
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one is an organic compound characterized by the presence of a phenylselanyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield the corresponding olefin.
Reduction: The compound can be reduced to remove the phenylselanyl group, resulting in the formation of 5,5-dimethylcyclohex-2-en-1-one.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent olefin.
Reduction: Formation of 5,5-dimethylcyclohex-2-en-1-one.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one involves the interaction of the phenylselanyl group with various molecular targets. The phenylselanyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways, including those involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-phenylcyclohex-2-en-1-one
- 5,5-Dimethyl-3-(p-phenylphenyl)-cyclohex-2-en-1-one
Uniqueness
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may contain other functional groups, such as phenylamino or phenyl groups, which have different chemical and biological properties.
Properties
CAS No. |
78998-88-6 |
|---|---|
Molecular Formula |
C14H16OSe |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16OSe/c1-14(2)9-11(15)8-13(10-14)16-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
JQFPUIXXZZHSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)[Se]C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















